1-Methylcycloheptene Exhibits Higher Thermodynamic Stability (Lower Heat of Hydrogenation) than its Exocyclic Isomer Methylenecycloheptane
1-Methylcycloheptene possesses a lower heat of hydrogenation than its exocyclic double-bond isomer, methylenecycloheptane, indicating greater thermodynamic stability. This is a consistent trend for endocyclic vs. exocyclic olefin pairs [1][2].
| Evidence Dimension | Heat of Hydrogenation (ΔHhyd, kcal/mol) |
|---|---|
| Target Compound Data | -24.0 kcal/mol |
| Comparator Or Baseline | Methylenecycloheptane: -26.3 kcal/mol |
| Quantified Difference | 2.3 kcal/mol (lower, more stable) |
| Conditions | Acetic acid solution, Pt catalyst, 25°C |
Why This Matters
The lower energy state of 1-methylcycloheptene relative to its exocyclic isomer is a critical thermodynamic factor for reaction design and predicting equilibrium outcomes in isomerization or hydrogenation processes.
- [1] Turner, R. B.; Garner, R. H. Heats of Hydrogenation. V. Relative Stabilities in Certain Exocyclic-Endocyclic Olefin Pairs. Journal of the American Chemical Society, 1958, 80(6), 1424-1430. View Source
- [2] NIST Chemistry WebBook. Data from Turner, R.B.; Garner, R.H., Heats of hydrogenation. V. Relative stabilities in certain exocyclic-endocyclic olefin pairs, J. Am. Chem. Soc., 1957, 80, 1424-1430. View Source
